

Application Notes: Preparing MW-150 Hydrochloride for Oral Gavage

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Compound of Interest

Compound Name: MW-150 hydrochloride

Cat. No.: B11931665

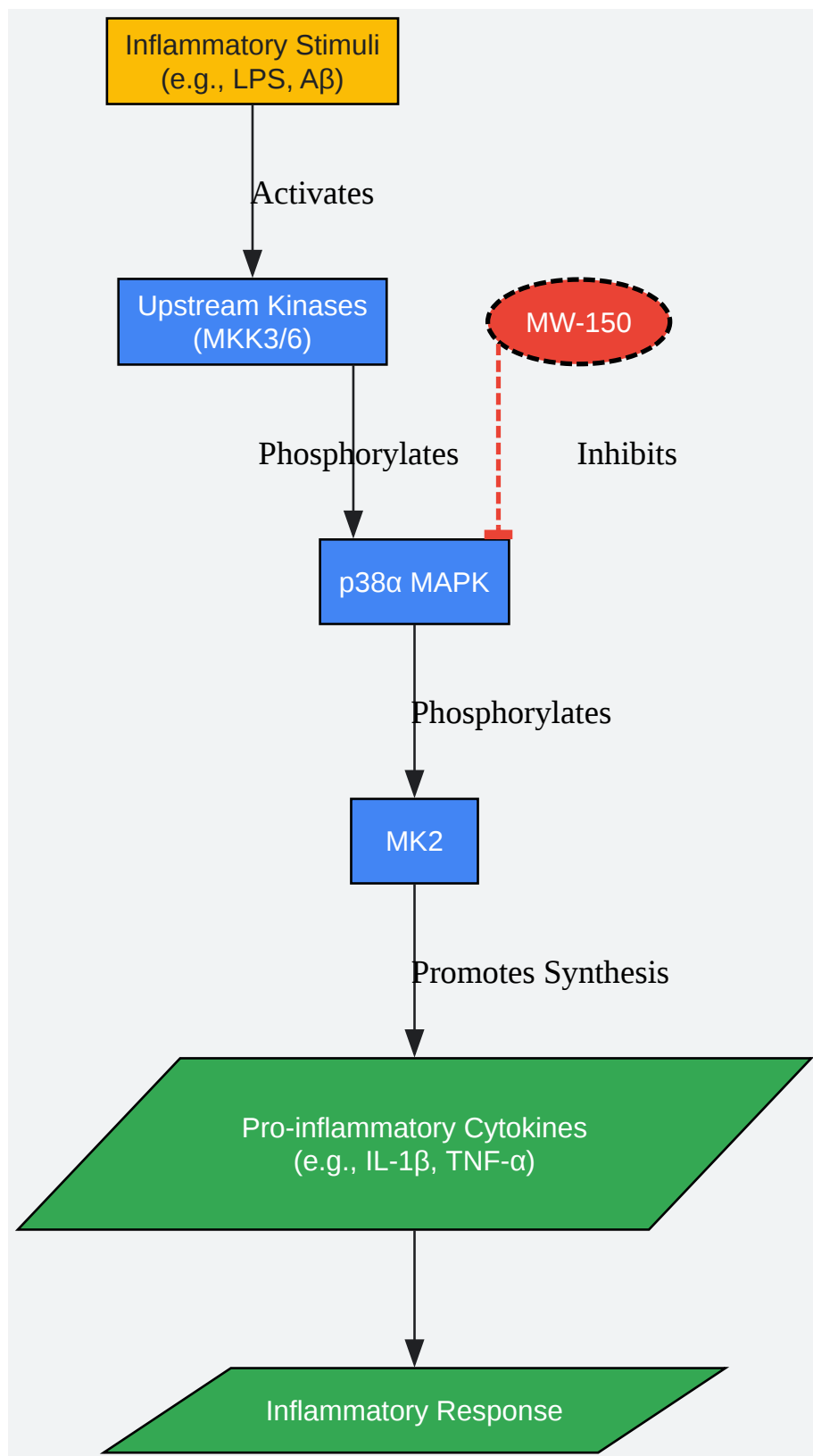
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Introduction

MW-150, also identified as MW01-18-150SRM, is a potent, selective, and orally bioavailable small-molecule inhibitor of p38 α mitogen-activated protein kinase (MAPK).[1][2][3] As a central nervous system (CNS) penetrant compound, MW-150 targets a key enzyme in the inflammatory cytokine cascade.[1] Its mechanism of action involves the inhibition of p38 α MAPK's ability to phosphorylate downstream substrates like MAPK-activated protein kinase 2 (MK2), which subsequently blocks the production and release of pro-inflammatory cytokines such as Interleukin-1 beta (IL-1 β) from activated glial cells.[1][2][3] This targeted action makes MW-150 a valuable research tool for investigating neuroinflammatory pathways implicated in neurodegenerative diseases, such as Alzheimer's disease.[1][2] These notes provide a comprehensive guide for the preparation of **MW-150 hydrochloride** for oral gavage administration in preclinical research settings.

Mechanism of Action: p38 α MAPK Inhibition

The p38 α MAPK signaling pathway is a critical regulator of cellular responses to inflammatory stimuli. Upon activation by upstream kinases, p38 α phosphorylates various downstream targets, including transcription factors and other kinases like MK2. This cascade leads to the increased synthesis of inflammatory mediators. MW-150 specifically binds to p38 α with high affinity (K_i of 101 nM), preventing the phosphorylation of its substrates and thereby downregulating the inflammatory response.[1][2][3]



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MW-150 inhibits the p38α MAPK inflammatory signaling pathway.

Data Presentation

Quantitative data for MW-150 are summarized below. Researchers should note that MW-150 can be supplied in different salt forms (e.g., hydrochloride, dihydrochloride dihydrate), which affects the molecular weight and subsequent calculations for solution preparation.

Table 1: Chemical and Physical Properties

Property	Value	Source(s)
Synonyms	MW01-18-150SRM	[1] [2]
Molecular Formula (HCl)	C ₂₄ H ₂₄ ClN ₅	[4]
Molecular Weight (HCl)	417.9 g/mol	[4]
Molecular Formula (Free Base)	C ₂₄ H ₂₃ N ₅	[5]
Molecular Weight (Free Base)	381.5 g/mol	[5]
Molecular Formula (Di-HCl Dihydrate)	C ₂₄ H ₂₉ Cl ₂ N ₅ O ₂	[2] [3] [6]
Molecular Weight (Di-HCl Dihydrate)	490.43 g/mol	[2] [3] [6]
In Vitro Potency (Ki vs p38α)	101 nM	[1] [2]
Reported Oral Dosage (Mice)	2.5 mg/kg, daily	[1] [3]

Table 2: Solubility and Vehicle Formulations for In Vivo Dosing

Solvent / Vehicle System	Achieved Concentration	Notes	Source(s)
DMSO (for stock solution)	20.8 - 40 mg/mL	Requires sonication to fully dissolve. Use freshly opened DMSO as it is hygroscopic.	[1][2][6]
Vehicle 1: DMSO/PEG300/Tween-80/Saline	≥ 2.08 mg/mL	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	[6]
Vehicle 2: DMSO/PEG300/Tween-80/Saline	≥ 3 mg/mL	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline (calculated from a specific protocol)	[1]
Vehicle 3: DMSO/SBE-β-CD/Saline	≥ 2.08 mg/mL	10% DMSO, 90% (20% SBE-β-CD in Saline)	[6]

Experimental Protocols

Protocol 1: Preparation of MW-150 Dosing Solution for Oral Gavage

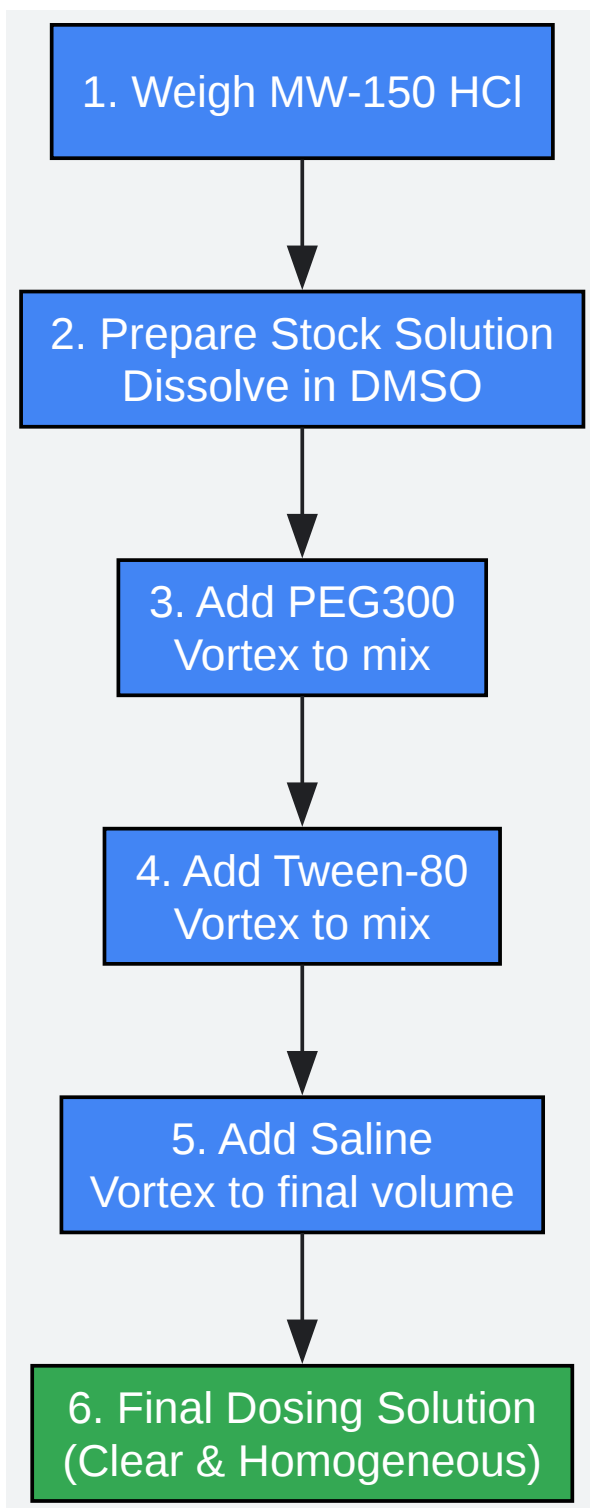
This protocol details the preparation of a 10 mL dosing solution at a concentration of 0.5 mg/mL using the DMSO/PEG300/Tween-80/Saline vehicle, suitable for dosing a 25g mouse at 5 mg/kg with a gavage volume of 0.25 mL (10 mL/kg). Adjust calculations based on your specific salt form, desired concentration, and final volume.

Materials:

- **MW-150 hydrochloride** (or other salt form)
- Dimethyl sulfoxide (DMSO), anhydrous
- Polyethylene glycol 300 (PEG300)

- Tween-80 (Polysorbate 80)
- Sterile Saline (0.9% NaCl)
- Sterile microcentrifuge tubes and/or conical tubes
- Calibrated pipettes
- Vortex mixer
- Sonicator bath (optional, but recommended)

Workflow for Dosing Solution Preparation



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Workflow for preparing MW-150 oral gavage solution.

Procedure:

- Calculate Required Mass: Determine the total mass of MW-150 required.
 - Example: For 10 mL of a 0.5 mg/mL solution, you will need: $10\text{ mL} \times 0.5\text{ mg/mL} = 5\text{ mg}$ of MW-150.
- Prepare Stock Solution:
 - Accurately weigh the calculated mass of MW-150 and place it in a sterile tube (e.g., a 15 mL conical tube).
 - Based on the final volume, calculate the amount of each vehicle component (see Table 2, Vehicle 1). For a 10 mL final volume:
 - DMSO: 10% of 10 mL = 1.0 mL
 - PEG300: 40% of 10 mL = 4.0 mL
 - Tween-80: 5% of 10 mL = 0.5 mL
 - Saline: 45% of 10 mL = 4.5 mL
 - Add the 1.0 mL of DMSO to the weighed MW-150. Vortex thoroughly. If the compound does not fully dissolve, use an ultrasonic bath for 5-10 minutes until the solution is clear.
- Add Co-solvents: Add the vehicle components sequentially.
 - Add 4.0 mL of PEG300 to the DMSO solution. Vortex until the solution is homogeneous.
 - Add 0.5 mL of Tween-80. Vortex again until fully mixed. The solution may appear viscous.
- Add Aqueous Component:
 - Slowly add the 4.5 mL of Saline to the mixture while vortexing to prevent precipitation.
 - Continue to vortex until the final solution is clear and uniform.
- Storage:

- Store the final dosing solution protected from light. For short-term storage (within a day), 4°C is acceptable. For longer-term storage, consult supplier data sheets, but it is generally recommended to prepare fresh solutions daily for in vivo studies. Stock solutions in pure DMSO can be stored at -20°C or -80°C for extended periods.[\[1\]](#)

Protocol 2: Guideline for Oral Gavage Administration in Mice

This protocol is a summary of standard practices. All procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC). Personnel must be properly trained to ensure animal welfare and procedural success.

Materials:

- Prepared MW-150 dosing solution
- Appropriate-sized syringe (e.g., 1 mL)
- Gavage needle (for mice: 18-20 gauge, 1-1.5 inches long, with a flexible or rigid curved shaft and a ball tip).[\[7\]](#)[\[8\]](#)
- Animal scale

Procedure:

- Animal Preparation:
 - Weigh the mouse to calculate the precise volume to be administered. The maximum recommended dosing volume is 10 mL/kg.[\[7\]](#)[\[8\]](#)
 - Example: For a 25g mouse, the dose volume is $25\text{g} * (10 \text{ mL/kg}) / (1000 \text{ g/kg}) = 0.25 \text{ mL}$.
- Restraint:
 - Properly restrain the mouse by scruffing the loose skin over the neck and shoulders to immobilize the head and prevent the animal from biting. The body should be supported, and the head and neck should be gently extended to create a straight line from the mouth to the esophagus.[\[7\]](#)[\[8\]](#)

- Needle Insertion:
 - Fill the syringe with the calculated dose volume, ensuring no air bubbles are present.
 - Gently insert the gavage needle into the diastema (the gap between the incisors and molars), advancing it along the roof of the mouth.
 - Allow the animal to swallow the tip of the needle, which facilitates entry into the esophagus. The needle should pass easily with no resistance. If resistance is met, stop immediately, withdraw, and reposition. Forcing the needle can cause perforation of the esophagus or trachea.[9]
- Administration:
 - Once the needle is correctly positioned (its length measured from the mouth to the last rib), slowly depress the syringe plunger to deliver the solution.[9]
 - Administer the fluid steadily to avoid reflux.
- Withdrawal and Monitoring:
 - After administration, gently withdraw the needle along the same path of insertion.
 - Return the mouse to its cage and monitor for at least 5-10 minutes for any signs of respiratory distress (e.g., gasping, fluid from the nose), which could indicate accidental tracheal administration.[7][8] Continue to monitor the animal periodically over the next 24 hours.

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